molecular formula C11H11N3O2 B2396870 1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid CAS No. 260047-01-6

1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid

Cat. No.: B2396870
CAS No.: 260047-01-6
M. Wt: 217.228
InChI Key: QDRIBPWIHXUFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an aminophenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like acyl chlorides. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and acylated products.

Scientific Research Applications

1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(4-Aminophenyl)-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Aminophenyl)-3-methylpyrazole-4-carboxylic acid: Differing by the position of the methyl group, this compound may exhibit different chemical and biological properties.

    1-(4-Nitrophenyl)-5-methylpyrazole-4-carboxylic acid: The presence of a nitro group instead of an amino group can significantly alter the compound’s reactivity and applications.

    1-(4-Aminophenyl)-5-ethylpyrazole-4-carboxylic acid: The ethyl group may influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-(4-aminophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRIBPWIHXUFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.